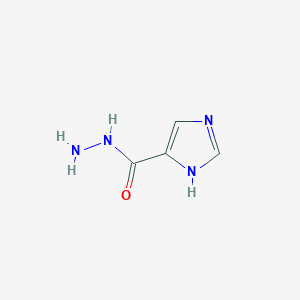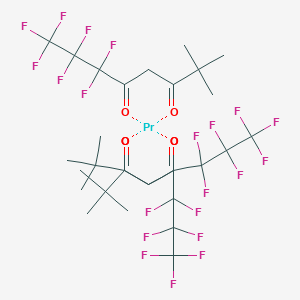
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium, also referred to as Pr(fod)3, is a complex of praseodymium with a fluorinated beta-diketonate ligand. This compound is of interest due to its potential applications in various fields such as material science and catalysis. The ligand's fluorinated nature can induce unique chemical shifts in nuclear magnetic resonance (NMR) spectroscopy, which is useful for the analysis of unsaturated triglycerides .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of praseodymium complexes is often determined using X-ray diffraction methods. For example, the structure of a related complex, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been elucidated, revealing a distorted trigonal prism coordination geometry around the central metal ion . Although the structure of Pr(fod)3 is not directly provided, it is likely to have a similar geometry given the structural similarities between the ligands.
Chemical Reactions Analysis
Praseodymium complexes are known to participate in various chemical reactions. For instance, praseodymium trifluoromethylsulfonate acts as an efficient catalyst for the synthesis of α-aminonitriles . This suggests that Pr(fod)3 could also exhibit catalytic properties, although specific reactions involving this compound are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of praseodymium complexes can vary widely depending on the ligands involved. For example, the crystal structure of a praseodymium complex with hexamethylphosphoramide shows an octahedral coordination sphere, which can influence the compound's reactivity and physical properties . Additionally, the interaction of praseodymium with crown ethers and other ligands can lead to complexes with different coordination numbers and geometries, affecting their properties . While the specific properties of Pr(fod)3 are not discussed, these examples provide insight into the factors that can influence the properties of praseodymium complexes.
Aplicaciones Científicas De Investigación
Applications in Luminescence Sensing and Analysis
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium and related lanthanide complexes have been researched for their potential in luminescence sensing and analysis. Specifically, tris(β-diketonato)lanthanides with Yb3+, Eu3+, and Nd3+ centers, including similar structures to the praseodymium complex, have shown promise as luminescent sensing probes. These probes are sensitive to certain biological substrates like glutamic acid, aspartic acid, and their dipeptides, which play critical roles in biological systems such as the nervous system and taste receptors. The near-infrared emission properties of these compounds, particularly around 980 nm for the ytterbium variant, offer several advantages over traditional luminescent probes. These advantages position them as potential analytical tools in fields such as proteomics, metabolomics, food science, astrobiology, and related technologies (Tsukube, Yano, & Shinoda, 2009).
Inorganic Synthesis and Structural Studies
The praseodymium complex, along with other rare earth crown ether complexes, have been synthesized and studied for their structural properties. For instance, the synthesis and investigation of praseodymium trifluoromethylsulfonate for the one-pot, three-component condensation in the synthesis of α‐aminonitriles highlight the complex's role in catalysis and organic synthesis. Similarly, studies on the molecular structure, including the coordination of praseodymium atoms in different complex formations, are part of the ongoing research to understand and utilize these complexes in various scientific applications, such as in the study of CO2 fixation by lanthanide salts (De & Gibbs, 2005), (McIntosh, Kahwa, & Mague, 2001).
Material Science and Chemical Vapor Deposition (CVD) Applications
The complex has shown potential as a precursor in material science applications, specifically in the deposition of thin films via chemical vapor deposition (CVD) techniques. For example, praseodymium N,N-dimethylaminodiboranate and 2,2,6,6-tetramethylheptane-3,5-dionate complexes have been used as volatile carriers for actinium-225 in the creation of actinium-doped praseodymium boride thin films. These films show promise for use in medical applications such as brachytherapy, showcasing the complex's applicability in advanced material fabrication and medical science (Daly et al., 2022).
Safety And Hazards
Propiedades
Número CAS |
17978-77-7 |
|---|---|
Nombre del producto |
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium |
Fórmula molecular |
C30H30F21O6Pr |
Peso molecular |
1029.5 g/mol |
Nombre IUPAC |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;praseodymium |
InChI |
InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clave InChI |
OPGIEDWVFPRSJA-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |
Otros números CAS |
17978-77-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
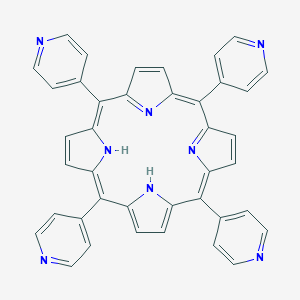
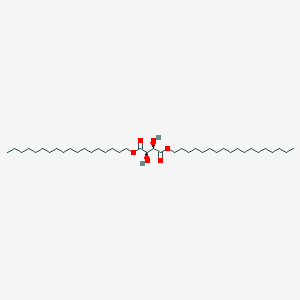
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
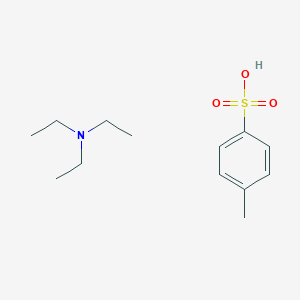
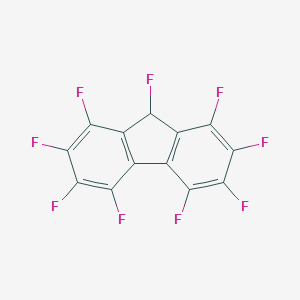
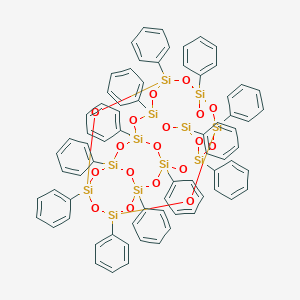
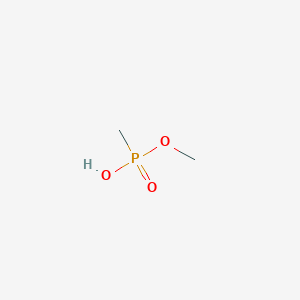
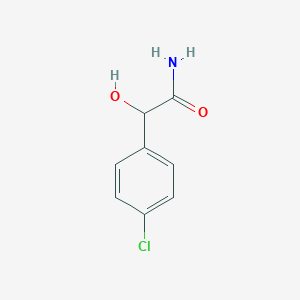
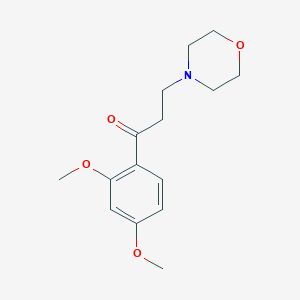
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
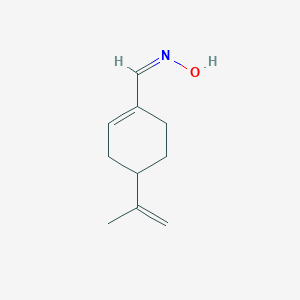
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
